molecular formula C18H16N2O B12908885 2-Benzyl-6-methyl-3-phenylpyrimidin-4(3H)-one CAS No. 89069-91-0

2-Benzyl-6-methyl-3-phenylpyrimidin-4(3H)-one

Cat. No.: B12908885
CAS No.: 89069-91-0
M. Wt: 276.3 g/mol
InChI Key: AQBZQHZNRDKVRY-UHFFFAOYSA-N
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Description

2-Benzyl-6-methyl-3-phenylpyrimidin-4(3H)-one is a heterocyclic organic compound that belongs to the pyrimidinone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-6-methyl-3-phenylpyrimidin-4(3H)-one typically involves the condensation of appropriate benzyl and phenyl derivatives with pyrimidinone precursors. Common synthetic routes may include:

    Aldol Condensation: Using benzaldehyde and acetophenone derivatives under basic conditions.

    Cyclization Reactions: Involving the formation of the pyrimidinone ring from suitable precursors.

Industrial Production Methods

Industrial production methods for such compounds often involve scalable synthetic routes that ensure high yield and purity. These methods may include:

    Batch Processing: For small to medium-scale production.

    Continuous Flow Chemistry: For large-scale production, ensuring consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-6-methyl-3-phenylpyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated derivatives in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrimidinone derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-Benzyl-6-methyl-3-phenylpyrimidin-4(3H)-one depends on its specific biological activity. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2-Benzyl-3-phenylpyrimidin-4(3H)-one: Lacks the methyl group at the 6-position.

    6-Methyl-3-phenylpyrimidin-4(3H)-one: Lacks the benzyl group at the 2-position.

    2-Benzyl-6-methylpyrimidin-4(3H)-one: Lacks the phenyl group at the 3-position.

Uniqueness

2-Benzyl-6-methyl-3-phenylpyrimidin-4(3H)-one is unique due to the presence of benzyl, methyl, and phenyl groups, which may confer specific chemical and biological properties not found in similar compounds.

Properties

CAS No.

89069-91-0

Molecular Formula

C18H16N2O

Molecular Weight

276.3 g/mol

IUPAC Name

2-benzyl-6-methyl-3-phenylpyrimidin-4-one

InChI

InChI=1S/C18H16N2O/c1-14-12-18(21)20(16-10-6-3-7-11-16)17(19-14)13-15-8-4-2-5-9-15/h2-12H,13H2,1H3

InChI Key

AQBZQHZNRDKVRY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C(=N1)CC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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